

2-Mercapto-4-methoxyaniline physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methoxybenzenethiol

Cat. No.: B104370

[Get Quote](#)

An In-depth Technical Guide to 2-Mercapto-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercapto-4-methoxyaniline, also known by its synonym 2-Amino-5-methoxythiophenol, is an aromatic organic compound containing amine, thiol, and methoxy functional groups. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly benzothiazoles and benzothiazepines, which are classes of compounds extensively studied for their wide range of biological activities.^{[1][2]} This guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Mercapto-4-methoxyaniline, along with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.

Physicochemical Properties

The fundamental physical and chemical properties of 2-Mercapto-4-methoxyaniline are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ NOS	[2]
Molecular Weight	155.22 g/mol	[2]
CAS Number	6274-29-9	[2]
Appearance	Neat	[2]
Melting Point	103-105 °C	
Boiling Point	289.7 °C at 760 mmHg	
Density	1.209 g/cm ³	
Refractive Index	1.624	
Solubility	Data not readily available. Likely soluble in organic solvents.	
Stability	Unstable in solution and air.	[2]

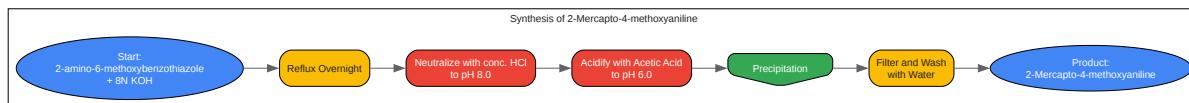
Synonyms: **2-Amino-5-methoxybenzenethiol**, 2-Amino-5-methoxy-1-benzenethiol, 5-Methoxy-2-aminobenzenethiol, 5-Methoxy-2-aminothiophenol, NSC 36967.[\[2\]](#)

Spectroscopic Data

As of the latest available information, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrum) for 2-Mercapto-4-methoxyaniline is not readily available in public databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive characterization. Predicted spectral data can be obtained from various chemical software and databases, but should be used with caution and confirmed experimentally.

Experimental Protocols

Synthesis of 2-Mercapto-4-methoxyaniline


A common method for the synthesis of 2-Mercapto-4-methoxyaniline involves the hydrolysis of 2-amino-6-methoxybenzothiazole.

Materials:

- 2-amino-6-methoxybenzothiazole
- 8N Potassium hydroxide (KOH) solution
- Concentrated Hydrochloric acid (HCl)
- Acetic acid
- Water

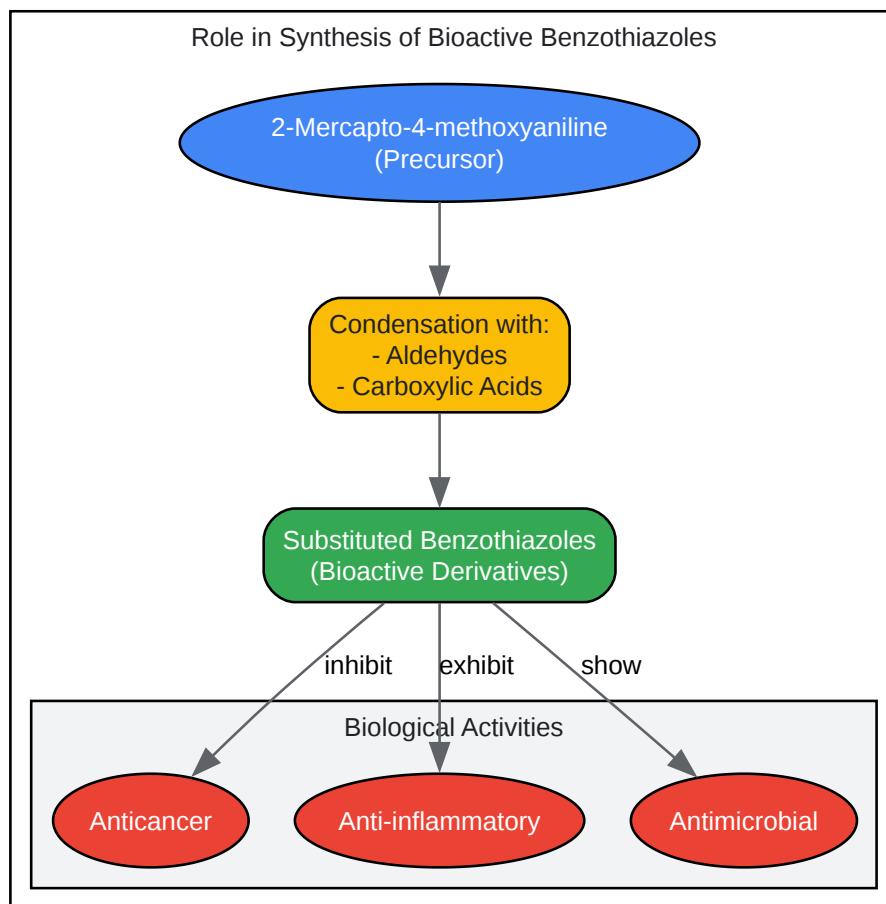
Procedure:

- To a stirred solution of 8N potassium hydroxide (1.3 L), add 2-amino-6-methoxybenzothiazole (750 g).
- Reflux the mixture overnight.
- Cool the resulting solution and neutralize it by adding concentrated HCl until the pH reaches 8.0.
- Further, acidify the solution by adding acetic acid until the pH reaches 6.0.
- A precipitate will form. Filter the precipitate and wash it with water.
- The resulting solid is 2-Mercapto-4-methoxyaniline. It is recommended to use the product immediately in the next reaction step due to its instability.

[Click to download full resolution via product page](#)

Synthesis workflow for 2-Mercapto-4-methoxyaniline.

Biological Significance and Applications


2-Mercapto-4-methoxyaniline serves as a critical precursor in the synthesis of benzothiazole and benzothiazepine derivatives, which have demonstrated a wide array of pharmacological activities.[1][2] These synthesized compounds are of significant interest to the drug development community.

Precursor for Biologically Active Benzothiazoles

Benzothiazoles synthesized from 2-aminothiophenols are known to exhibit various biological activities, including but not limited to:

- Anticancer: Certain benzothiazole derivatives have shown potent activity against various cancer cell lines.[3]
- Anti-inflammatory: Some derivatives possess anti-inflammatory properties.[3]
- Antimicrobial: The benzothiazole scaffold is found in compounds with antibacterial and antifungal activities.[2][4]

The general synthetic route to these biologically active molecules often involves the condensation of 2-Mercapto-4-methoxyaniline with various aldehydes or carboxylic acids.

[Click to download full resolution via product page](#)

Logical relationship of 2-Mercapto-4-methoxyaniline in synthesizing bioactive compounds.

Safety Information

It is imperative to handle 2-Mercapto-4-methoxyaniline with appropriate safety precautions in a laboratory setting. The compound is classified with the following GHS hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Mercapto-4-methoxyaniline is a key building block for the synthesis of a variety of heterocyclic compounds with significant biological potential. While comprehensive experimental data for the compound itself is somewhat limited in the public domain, its utility as a synthetic intermediate is well-established. This guide provides researchers with the foundational knowledge of its properties and synthesis, paving the way for further exploration and application in medicinal chemistry and drug discovery. The instability of the compound necessitates its prompt use after synthesis, a critical consideration for experimental design. Future research providing detailed spectroscopic and solubility data would be a valuable addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-methoxythiophenol (>90%) | CymitQuimica [cymitquimica.com]
- 3. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- To cite this document: BenchChem. [2-Mercapto-4-methoxyaniline physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104370#2-mercaptop-4-methoxyaniline-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com